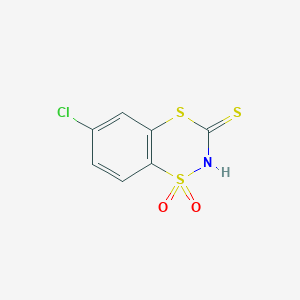
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. Compounds containing the 1,1-dioxo-1,4,2-benzodithiazine ring system have been synthesized since 1984 and have shown a wide range of biological activities, including antitumor, anti-HIV, antibacterial, and carbonic anhydrase inhibitory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the reaction of isatoic anhydride with 3-(R2-amino)-1,4,2-benzodithiazine 1,1-dioxides . The reaction conditions often include the use of quantum chemical calculations to optimize the synthesis process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions derived from laboratory-scale experiments. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzodithiazine derivatives .
科学研究应用
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: Shows potential as an anticancer agent due to its cytotoxic effects on cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Carbonic Anhydrase Inhibition: The compound binds to the active site of carbonic anhydrase enzymes, inhibiting their activity and affecting physiological processes such as respiration and acid-base balance
相似化合物的比较
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione can be compared with other similar compounds, such as:
6-Chloro-1,1-dioxo-1,4,2-benzodithiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
2-Mercaptobenzenesulfonamides: These compounds have a similar sulfur-containing ring system and exhibit comparable biological activities.
Spiro[4H-benzo[d][1,3,7]oxadiazocine-4,3′(2′H)-[1,4,2]benzodithiazine]-2,6(1H,5H)dione derivatives: These derivatives have a spiro structure and show unique biological properties
属性
CAS 编号 |
642442-13-5 |
|---|---|
分子式 |
C7H4ClNO2S3 |
分子量 |
265.8 g/mol |
IUPAC 名称 |
6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazine-3-thione |
InChI |
InChI=1S/C7H4ClNO2S3/c8-4-1-2-6-5(3-4)13-7(12)9-14(6,10)11/h1-3H,(H,9,12) |
InChI 键 |
FEFDYTPHKAOMEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)SC(=S)NS2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
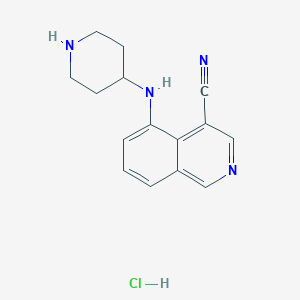
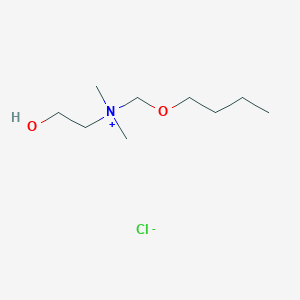
![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
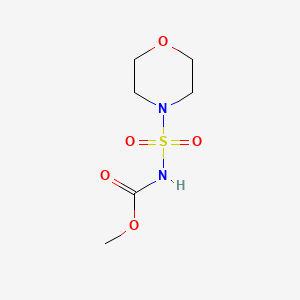


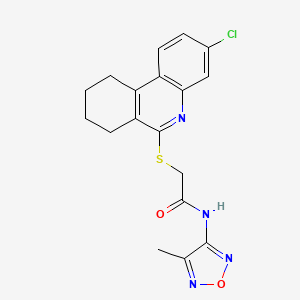
![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
